molecular formula C12H12BrNO2 B13932933 Ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate

Ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate

Cat. No.: B13932933
M. Wt: 282.13 g/mol
InChI Key: DMAVHEVGSIWJKN-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 1st position, and an ethyl ester group at the 3rd position of the indole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate typically involves the bromination of 1-methylindole followed by esterification. One common method starts with the bromination of 1-methylindole using bromine in the presence of a suitable solvent like acetic acid. The brominated product is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atom.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of 6-amino or 6-thio derivatives.

    Oxidation: Formation of 6-bromo-1-methyl-1H-indole-3-carboxylic acid.

    Reduction: Formation of 1-methyl-1H-indole-3-carboxylate.

    Hydrolysis: Formation of 6-bromo-1-methyl-1H-indole-3-carboxylic acid.

Scientific Research Applications

Ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate depends on its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways involved can vary based on the specific application and target. In antiviral research, it may inhibit viral replication by interfering with viral enzymes .

Comparison with Similar Compounds

Ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    6-Bromo-1-methyl-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

    6-Bromo-1H-indole-3-carboxylate: Lacks the methyl group at the 1st position.

This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity .

Properties

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

ethyl 6-bromo-1-methylindole-3-carboxylate

InChI

InChI=1S/C12H12BrNO2/c1-3-16-12(15)10-7-14(2)11-6-8(13)4-5-9(10)11/h4-7H,3H2,1-2H3

InChI Key

DMAVHEVGSIWJKN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C2=C1C=CC(=C2)Br)C

Origin of Product

United States

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